molecular formula C16H12N2O4 B2432207 2-[4-(2,4-dioxo-1H-quinazolin-3-yl)phenyl]acetic Acid CAS No. 688774-48-3

2-[4-(2,4-dioxo-1H-quinazolin-3-yl)phenyl]acetic Acid

Cat. No.: B2432207
CAS No.: 688774-48-3
M. Wt: 296.282
InChI Key: OBWQHHQCSSRDQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[4-(2,4-dioxo-1H-quinazolin-3-yl)phenyl]acetic Acid is a high-quality chemical compound supplied for laboratory research applications. The compound has a molecular formula of C16H12N2O4 and a molecular weight of 296.28 g/mol . This substance is part of the quinazoline dione family, a class of heterocyclic compounds known for their diverse biological activities and significance in medicinal chemistry research. Related chemical structures, such as (2,4-Dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetic acid derivatives, have been utilized in scientific studies, for example, in the design and synthesis of potent and selective benzoyleneurea-based inhibitors of protein geranylgeranyltransferase-I, highlighting the potential research value of this chemical scaffold in enzymology and inhibitor development . This product is accompanied by a Certificate of Analysis to ensure quality and batch-to-batch consistency for your research requirements . This product is intended for Research Use Only and is not approved for human or veterinary diagnostic or therapeutic applications .

Properties

IUPAC Name

2-[4-(2,4-dioxo-1H-quinazolin-3-yl)phenyl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2O4/c19-14(20)9-10-5-7-11(8-6-10)18-15(21)12-3-1-2-4-13(12)17-16(18)22/h1-8H,9H2,(H,17,22)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBWQHHQCSSRDQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C(=O)N2)C3=CC=C(C=C3)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(2,4-dioxo-1H-quinazolin-3-yl)phenyl]acetic acid typically involves the condensation of anthranilic acid derivatives with isatoic anhydride, followed by cyclization and subsequent functionalization . A common synthetic route includes:

    Condensation Reaction: Anthranilic acid reacts with isatoic anhydride in the presence of a base to form an intermediate.

    Cyclization: The intermediate undergoes cyclization to form the quinazolinone core.

    Functionalization: The quinazolinone core is then functionalized with a phenylacetic acid moiety under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, utilizing continuous flow reactors and advanced purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-[4-(2,4-dioxo-1H-quinazolin-3-yl)phenyl]acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional carbonyl groups, while substitution reactions can produce a variety of substituted quinazolinones .

Scientific Research Applications

Antibacterial Activity

Recent studies have demonstrated that quinazoline derivatives exhibit potent antibacterial properties against various Gram-positive and Gram-negative bacteria. For instance:

  • A study reported that certain derivatives showed significant inhibition against Proteus vulgaris and Bacillus subtilis, with zone of inhibition values reaching up to 1.4 cm .
  • Another research highlighted the efficacy of quinazoline derivatives against Candida albicans, showing inhibition zones of 11 mm, surpassing the activity of standard drugs like ampicillin .

Summary of Antibacterial Studies

CompoundBacteria TestedZone of Inhibition (cm)Reference
9aProteus vulgaris1.1
9hBacillus subtilis1.4
VariousCandida albicans1.1

Anticancer Activity

Quinazoline derivatives are also being investigated for their potential as anticancer agents. Their mechanism of action often involves the inhibition of tyrosine kinases, which play a critical role in cancer cell proliferation.

  • A recent study synthesized novel quinazoline-pyrimidine hybrids that demonstrated promising antiproliferative activity against various cancer cell lines .
  • The derivatives were shown to inhibit Epidermal Growth Factor Receptor (EGFR) activity, making them potential candidates for targeted cancer therapies .

Summary of Anticancer Studies

Compound TypeCancer Cell Line TestedActivity DescriptionReference
Quinazoline-PyrimidineVariousAntiproliferative activity
Quinazoline DerivativesEGFR-expressing cellsInhibition of tumor growth

Anti-inflammatory Properties

In addition to antibacterial and anticancer activities, quinazoline derivatives have shown anti-inflammatory effects. Research indicates that these compounds can modulate inflammatory pathways, potentially offering therapeutic benefits in conditions like arthritis and other inflammatory disorders.

  • A study highlighted the ability of certain quinazoline derivatives to reduce inflammation markers in vitro, suggesting their role in managing chronic inflammatory diseases .

Summary of Anti-inflammatory Studies

Compound TypeInflammation ModelEffect DescriptionReference
Quinazoline DerivativesIn vitro modelsReduction in inflammatory markers

Mechanism of Action

The mechanism of action of 2-[4-(2,4-dioxo-1H-quinazolin-3-yl)phenyl]acetic acid involves its interaction with specific molecular targets and pathways. The quinazolinone core can bind to various enzymes and receptors, modulating their activity. For instance, it may inhibit certain kinases or interact with DNA, leading to altered cellular processes . The exact mechanism depends on the specific biological context and the modifications made to the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-(2,4-dioxo-1H-quinazolin-3-yl)phenyl]acetic acid is unique due to its specific combination of the quinazolinone core and the phenylacetic acid moiety. This structure imparts distinct biological activities and chemical reactivity, making it a valuable compound for research and development .

Biological Activity

2-[4-(2,4-dioxo-1H-quinazolin-3-yl)phenyl]acetic acid is a compound of significant interest due to its unique quinazolinone core and phenylacetic acid moiety. This structure contributes to its diverse biological activities, particularly in the realm of medicinal chemistry and pharmacology. The compound has been primarily studied for its potential as an antimalarial agent, targeting key enzymes involved in parasite metabolism.

The primary target of 2-[4-(2,4-dioxo-1H-quinazolin-3-yl)phenyl]acetic acid is Plasmodium falciparum Dihydroorotate Dehydrogenase (pfDHODH) . The compound inhibits this enzyme, which is crucial for pyrimidine biosynthesis in the malaria parasite. By disrupting this pathway, the compound effectively impairs the growth and replication of the parasite.

Pharmacokinetics

Pharmacokinetic studies indicate that the compound's absorption, distribution, metabolism, and excretion (ADME) properties can be optimized through structural modifications. In silico predictions suggest that enhancing polar functionality can improve aqueous solubility and metabolic stability, which are critical for in vivo efficacy .

Antiparasitic Activity

Research has demonstrated that 2-[4-(2,4-dioxo-1H-quinazolin-3-yl)phenyl]acetic acid exhibits potent antiparasitic activity. In vitro assays have shown effective inhibition against Plasmodium falciparum, with EC50 values indicating strong activity at low concentrations. For instance, optimized analogs of this compound have shown improved efficacy in mouse models of malaria .

Comparative Analysis with Similar Compounds

A comparison with other quinazoline derivatives reveals that while many share structural similarities, 2-[4-(2,4-dioxo-1H-quinazolin-3-yl)phenyl]acetic acid stands out due to its specific combination of functional groups that enhance its biological activity.

Compound NameTarget EnzymeEC50 (µM)Biological Activity
2-[4-(2,4-dioxo-1H-quinazolin-3-yl)phenyl]acetic acidpfDHODH0.010Antimalarial
Quinazoline Derivative ApfDHODH0.050Antimalarial
Quinazoline Derivative BOther targets0.100Moderate activity

Case Studies

  • Antimalarial Efficacy : In a study conducted on P. berghei mouse models, the compound demonstrated a 30% reduction in parasitemia at a dosage of 40 mg/kg, highlighting its potential as a therapeutic agent against malaria .
  • Metabolic Stability : Further optimization efforts revealed that modifications leading to increased metabolic stability were crucial for enhancing the pharmacokinetic profile of the compound. This was achieved by incorporating polar substituents that improved solubility without compromising biological activity .

Q & A

Q. What synthetic routes are commonly used to prepare 2-[4-(2,4-dioxo-1H-quinazolin-3-yl)phenyl]acetic Acid, and how are intermediates characterized?

The compound is synthesized via a multi-step pathway starting from methyl 2-isothiocyanatobenzoate and glycine. Key steps include:

  • Cyclization to form 2-(4-oxo-2-thioxo-1,4-dihydroquinazolin-3(2H)-yl)acetic acid.
  • Oxidation with hydrogen peroxide to yield 2-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)acetic acid.
  • Activation with N,N′-carbonyldiimidazole (CDI) followed by coupling with chloroacetamide derivatives to form the final product . Intermediates are characterized using NMR, IR, and mass spectrometry, while final compounds are validated via elemental analysis and HPLC purity assessment .

Q. Which analytical techniques are most reliable for confirming the structural integrity of this compound?

  • X-ray crystallography : SHELXL refinement (part of the SHELX suite) is widely used to resolve crystal structures, particularly for tautomeric forms of the quinazolin-dione core .
  • Spectroscopy : 1^1H/13^13C NMR confirms proton environments and carbon frameworks, while IR identifies carbonyl (C=O) and amide (N–H) functional groups .
  • Mass spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the anticonvulsant activity of this compound, and what preclinical models are appropriate?

  • Experimental design : Use the pentylenetetrazole (PTZ)-induced seizure model in mice to assess GABAergic activity. Administer the compound at varying doses (e.g., 25–100 mg/kg) and monitor seizure latency and mortality rates.
  • Biotarget analysis : Perform molecular docking studies (e.g., AutoDock Vina) to predict interactions with GABAA_A receptor subunits. Validate via electrophysiological assays on recombinant receptors .

Q. What strategies resolve contradictions between computational docking predictions and experimental bioactivity data?

  • Free-energy perturbation (FEP) : Refine docking models by incorporating ligand flexibility and solvation effects.
  • Mutagenesis studies : Validate key receptor residues identified in docking (e.g., α1-subunit of GABAA_A) to confirm binding interactions .
  • Dose-response analysis : Correlate in silico binding affinities with in vivo ED50_{50} values to identify outliers for further structural optimization .

Q. In structure-activity relationship (SAR) studies, how does modifying the phenylacetic acid moiety affect GABA receptor interactions?

  • Substitution effects : Introducing electron-withdrawing groups (e.g., Cl, NO2_2) at the phenyl ring enhances hydrogen bonding with GABAA_A's extracellular domain.
  • Chain length optimization : Shortening the acetic acid linker reduces steric hindrance, improving receptor fit .
  • Benzyl derivatives : 1-Benzyl substitutions (e.g., 4-chlorobenzyl) increase lipophilicity, enhancing blood-brain barrier permeability in PTZ models .

Q. How can reaction conditions be optimized to improve yields in CDI-mediated coupling steps?

  • Solvent selection : Use anhydrous DMF or THF to minimize side reactions.
  • Temperature control : Maintain 0–5°C during CDI activation to prevent imidazole byproduct formation.
  • Stoichiometry : A 1.2:1 molar ratio of CDI to carboxylic acid ensures complete activation .

Q. What methodologies assess the compound’s stability under varying storage conditions?

  • Forced degradation studies : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light. Monitor degradation via HPLC-MS.
  • pH stability : Test solubility and integrity in buffers (pH 1–13) to identify optimal storage formulations .

Q. How does X-ray crystallography validate tautomeric forms of the quinazolin-dione core?

  • SHELX refinement : Resolve electron density maps to distinguish between 1H-quinazolin-2,4-dione and 3H-quinazolin-4-one tautomers.
  • Hydrogen bonding analysis : Confirm intramolecular H-bonds (e.g., N–H···O=C) stabilizing the tautomeric state .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.